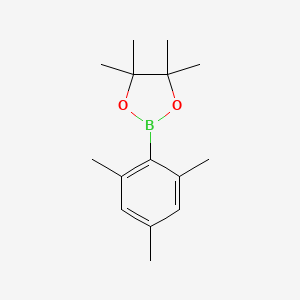![molecular formula C9H15ClN2O2 B2416604 [1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride CAS No. 2247103-09-7](/img/structure/B2416604.png)
[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2247103-09-7 . Its IUPAC name is (1-((tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-yl)methanol hydrochloride . The molecular weight of this compound is 218.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.68 . It is in the form of a salt .Wissenschaftliche Forschungsanwendungen
Magnetic Properties and Crystal Structures
- A study investigated hydrochloride crystals obtained from a methanol solution of a similar imidazole compound, revealing insights into the relationship between magnetic properties and crystal-stacking structures. These crystals exhibited unique magnetic behaviors due to their diamagnetic dimers and supramolecular interactions (Yong, Zhang, & She, 2013).
Antimicrobial Activity
- Research on novel imidazole compounds, including structures related to the queried chemical, showed potential antimicrobial activity. This suggests applications in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Synthesis and Conversion
- Imidazole derivatives, similar to the compound of interest, were synthesized and explored for their potential in converting into various carbonyl compounds. This indicates applications in chemical synthesis and material science (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Precursors for Synthesis of Biomimetic Chelating Ligands
- A study on the synthesis of an imidazole derivative suggested its potential use as a precursor for biomimetic chelating ligands, highlighting its significance in synthetic chemistry and material development (Gaynor, McIntyre, & Creutz, 2023).
Structural Characterization and Photophysical Properties
- The structural characterization and study of photophysical properties of imidazole-based compounds point towards their potential applications in material sciences and photonics (Balewski, Sa̧czewski, & Gdaniec, 2019).
Catalysts for Hydroxylation of Alkanes
- Diiron(III) complexes involving imidazole compounds were studied as catalysts for selective hydroxylation of alkanes, suggesting applications in industrial chemistry and environmental technology (Sankaralingam & Palaniandavar, 2014).
Anion Hosts and Crystal Packing
- Imidazole-containing bisphenol derivatives were characterized for their ability to host anions and their specific crystal packing properties, indicating applications in crystallography and materials research (Nath & Baruah, 2012).
Fluorescent Probes for Metal Ions
- Research into the synthesis and fluorescence properties of an imidazole-based compound revealed its potential as a fluorescent probe for metal ions, suggesting applications in analytical chemistry and sensor technology (Wen-yao, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of EN300-6489273 are currently unknown. The compound is a derivative of imidazole, a heterocyclic moiety known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets, leading to a wide range of effects . The specific interaction of EN300-6489273 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and targets
Result of Action
As an imidazole derivative, it may have a wide range of potential effects, depending on its specific targets and mode of action
Eigenschaften
IUPAC Name |
[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8;/h2-3,8,12H,1,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLSJYKVQDGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=CN=C2CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

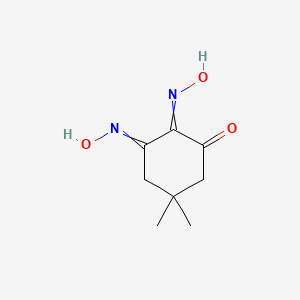
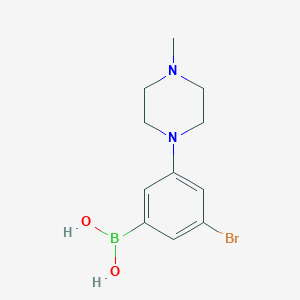
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
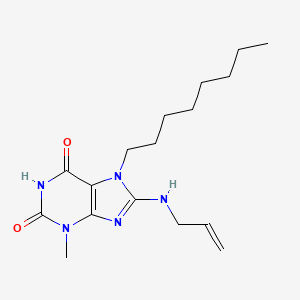
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)
![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)
![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)
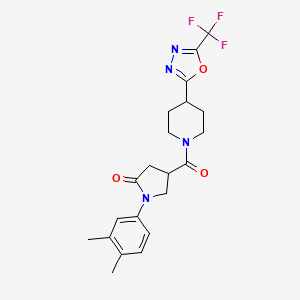
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
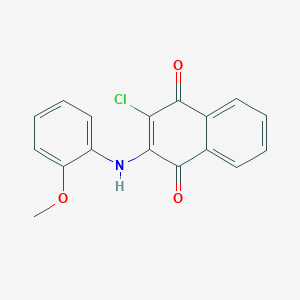
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
